Boc-cys(3,4-dimethylbenzyl)-OH
Description
Significance of Cysteine Residues in Peptide and Protein Science
Cysteine is a unique proteinogenic amino acid due to the presence of a thiol group (-SH) in its side chain. rsc.orgbbk.ac.uk This thiol group is highly reactive and can participate in a variety of chemical transformations. One of its most significant roles is the formation of disulfide bonds (-S-S-) through the oxidation of two cysteine residues. wikipedia.org These disulfide bridges are covalent cross-links that can occur within a single peptide chain (intramolecular) or between different peptide chains (intermolecular). wikipedia.orgnih.gov
Disulfide bonds are critical for stabilizing the three-dimensional structure of many proteins, thereby dictating their biological function and increasing their rigidity and resistance to degradation. bbk.ac.ukwikipedia.org The correct pairing of cysteine residues to form specific disulfide bonds is essential for the proper folding and activity of numerous proteins, such as insulin. wikipedia.org Beyond structural stabilization, the thiol group of cysteine can act as a potent nucleophile in enzymatic reactions and is a key component of the active site of enzymes like thiol proteinases. bbk.ac.ukwikipedia.org However, the high reactivity of the cysteine thiol also presents a major challenge during chemical peptide synthesis, as it is prone to undesired side reactions like alkylation and oxidation. rsc.org
Positioning of Boc-cys(3,4-dimethylbenzyl)-OH as a Key Cysteine Building Block
This compound is a specifically designed cysteine derivative for use in the Boc/Bzl strategy of peptide synthesis. rsc.orgresearchgate.net In this compound, the α-amino group is protected by the Boc group, and the highly reactive thiol side chain is protected by the 3,4-dimethylbenzyl (DMB) group. rsc.orgchemimpex.com
The DMB group was developed as a robust protecting group for the cysteine side chain. rsc.orgresearchgate.net It exhibits significant stability towards the acidic conditions used to remove the temporary Boc group (typically trifluoroacetic acid, TFA) during each cycle of peptide synthesis. rsc.orgresearchgate.net Research has shown that only a very small percentage of the DMB group is cleaved even after prolonged exposure to 50% TFA. rsc.org However, the DMB group can be efficiently removed at the end of the synthesis using strong acids like hydrogen fluoride (B91410) (HF), a standard final deprotection step in Boc-SPPS. rsc.orgresearchgate.net
This combination of stability during synthesis and controlled removal makes this compound a valuable building block for incorporating cysteine into peptides, particularly in the synthesis of large and complex molecules where minimizing side reactions is paramount. rsc.orgchemimpex.com The 3,4-dimethylbenzyl group also imparts increased lipophilicity, which can potentially enhance the bioavailability of the final peptide product. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-11-6-7-13(8-12(11)2)9-23-10-14(15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUOVKILVZAKFO-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426870 | |
| Record name | (2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41117-66-2 | |
| Record name | (2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The 3,4 Dimethylbenzyl Dmb Thiol Protecting Group
Historical Development and Mechanistic Considerations of DMB for Cysteine Thiol Protection
The development of protecting groups for the various functional groups present in amino acids has been fundamental to the advancement of peptide synthesis. rsc.org The thiol group of cysteine is highly reactive and prone to undesired side reactions, such as oxidation to form disulfides or alkylation, necessitating robust protection during synthesis. rsc.orgresearchgate.net
The 3,4-dimethylbenzyl (DMB) protecting group was introduced in 1973. rsc.orgresearchgate.net It was developed as a more acid-stable alternative to the commonly used 4-methoxybenzyl (Mob) group, especially for the synthesis of large peptides using the Boc/Benzyl (B1604629) (Boc/Bzl) strategy for solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.net In this strategy, the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle by treatment with a moderately strong acid like trifluoroacetic acid (TFA). rsc.org The side-chain protecting groups, such as DMB, must remain intact during these repeated acid treatments and are only removed at the final step, typically with a much stronger acid. rsc.org
The protection of the cysteine thiol with the DMB group occurs via an S-alkylation reaction. This involves reacting the cysteine thiol with a 3,4-dimethylbenzylating agent, such as 3,4-dimethylbenzyl chloride, to form a stable thioether linkage. The resulting protected amino acid, Boc-Cys(DMB)-OH, can then be used as a building block in Boc-SPPS. The mechanism of protection relies on the formation of this covalent bond, which effectively masks the nucleophilic character of the thiol group throughout the synthesis. The two methyl groups on the benzyl ring play a crucial role in modulating the electronic properties of the group, enhancing its stability under specific acidic conditions compared to other benzyl-type protecting groups. rsc.orgresearchgate.net
Chemical Stability Profile of the DMB Group in Peptide Synthesis
The efficacy of a side-chain protecting group is defined by its stability under the conditions required to remove the Nα-protecting group and its lability under specific, controlled conditions for its final removal. The DMB group was designed to be highly stable to the repetitive acid treatments used in Boc-SPPS. rsc.orgresearchgate.net
Research has demonstrated that the DMB group is significantly more stable to TFA than the related Mob group. rsc.orgresearchgate.net This enhanced stability is critical for preventing premature deprotection of the cysteine side chain during the synthesis of long peptides, which require numerous cycles of Nα-Boc group removal. Premature deprotection can lead to a range of side reactions, compromising the purity and yield of the final peptide. rsc.org
The stability of the DMB group under standard Boc-SPPS deprotection conditions is exceptional. In a key study, treatment with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 23 hours at 24°C resulted in only 0.2% cleavage of the DMB group. rsc.orgresearchgate.net This high degree of stability ensures that the cysteine thiol remains protected until the final deprotection step. While primarily used in Boc chemistry, benzyl-type protecting groups like DMB are generally stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc group removal in orthogonal synthesis strategies. rsc.org
| Protecting Group | Reagent Conditions | Time | Temperature | Observed Deprotection | Reference |
|---|---|---|---|---|---|
| 3,4-Dimethylbenzyl (DMB) | 50% TFA in DCM | 23 h | 24 °C | 0.2% | rsc.orgresearchgate.net |
| 4-Methoxybenzyl (Mob) | 50% TFA in DCM | 23 h | 24 °C | Noticeably less stable than DMB | rsc.orgresearchgate.net |
Cleavage Conditions and Mechanisms for DMB Deprotection
While the DMB group is robustly stable during peptide synthesis, it must be readily removable upon completion of the peptide chain assembly. The final deprotection step in Boc-SPPS involves the simultaneous cleavage of all side-chain protecting groups and the release of the peptide from the solid support resin. ucl.ac.uk
The DMB group is efficiently cleaved under strong acidic conditions, most commonly with anhydrous hydrogen fluoride (B91410) (HF). rsc.orgresearchgate.netscribd.com The cleavage is typically rapid and clean. scribd.com The mechanism for the acid-catalyzed cleavage of the DMB group from the cysteine thiol is believed to proceed via an SN1-type pathway. The strong acid protonates the thioether sulfur atom, making the 3,4-dimethylbenzyl group a better leaving group. The bond cleaves to release the deprotected cysteine thiol and a stable 3,4-dimethylbenzyl carbocation. The electron-donating effects of the two methyl groups on the aromatic ring help to stabilize this carbocation, facilitating cleavage under strong acid conditions like HF but preventing it under the milder TFA treatments used for Boc removal. Scavengers, such as anisole (B1667542) or cresol (B1669610), are typically added to the cleavage cocktail to trap the reactive carbocations and prevent side reactions, such as the re-alkylation of other nucleophilic residues (e.g., tryptophan or methionine) in the peptide sequence. wpmucdn.com
| Protecting Group | Cleavage Reagent | Time | Temperature | Reference |
|---|---|---|---|---|
| 3,4-Dimethylbenzyl (DMB) | Hydrogen Fluoride (HF) | 10 min | 0 °C | rsc.orgresearchgate.netscribd.com |
The Tert Butyloxycarbonyl Boc N Alpha Protecting Group
Principles of Boc Protection in Alpha-Amino Acids
The protection of an amino acid's alpha-amino group with Boc involves converting the nucleophilic amine into a less reactive carbamate. chemistrysteps.comtotal-synthesis.com This transformation is a standard and vital step in peptide chemistry. rsc.org
The most common method for introducing the Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) (Boc₂O). jk-sci.commasterorganicchemistry.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in an aqueous or organic solvent like tetrahydrofuran (B95107) (THF). jk-sci.comwikipedia.org The mechanism involves the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of the Boc anhydride. jk-sci.comtotal-synthesis.com This process forms a tetrahedral intermediate which then collapses, resulting in the N-Boc protected amino acid and byproducts like tert-butanol (B103910) and carbon dioxide. jk-sci.com
This protection strategy effectively "masks" the reactivity of the amino group, allowing for the selective activation of the carboxylic acid group for coupling with another amino acid. wiley-vch.de The resulting Boc-protected amino acid, such as Boc-cys(3,4-dimethylbenzyl)-OH, is a stable, often crystalline solid that is readily used in subsequent synthetic steps. researchgate.net
Acid-Labile Nature and Cleavage Conditions for Boc
A defining characteristic of the Boc group is its stability to a wide range of chemical conditions, including basic hydrolysis and many nucleophiles, while being easily removable under mild acidic conditions. total-synthesis.comwikipedia.org This acid lability is central to its utility in multi-step synthesis.
The cleavage, or deprotection, of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). masterorganicchemistry.comwikipedia.org Other acidic reagents, including hydrogen chloride (HCl) in methanol (B129727) or dioxane, can also be employed. wikipedia.org The deprotection mechanism is initiated by the protonation of the Boc group's carbonyl oxygen by the acid. chemistrysteps.comtotal-synthesis.com This is followed by the fragmentation of the protonated carbamate, which generates a highly stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine of the amino acid. jk-sci.comchemistrysteps.com The formation of gaseous byproducts, isobutene and CO₂, helps to drive the reaction to completion. chemistrysteps.com
A potential complication during deprotection is the reaction of the liberated tert-butyl cation with other nucleophilic residues in the peptide, such as tryptophan or methionine. To prevent this unwanted alkylation, "scavengers" like anisole (B1667542), thioanisole, or cresol (B1669610) are often added to the cleavage mixture to trap the carbocation. wikipedia.orgsigmaaldrich.com
In the context of this compound, the S-3,4-dimethylbenzyl (DMB) protecting group on the cysteine side chain is designed to be stable to the acidic conditions required for Boc removal. Research indicates that the DMB group is remarkably stable to TFA, with minimal cleavage observed even after prolonged exposure. rsc.orgresearchgate.net Complete removal of the DMB group requires much harsher conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF), a reagent used in the final step of a Boc-based solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.netnih.gov This differential stability is crucial for the successful synthesis of cysteine-containing peptides.
| Reagent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Most common method; fast and efficient. Scavengers are often required. | jk-sci.comwikipedia.org |
| Hydrogen Chloride (HCl) | 4M in Dioxane or Methanol | Effective alternative to TFA. | wikipedia.org |
| Trimethylsilyl Iodide (TMSI) | Sequential treatment with TMSI then methanol | Used when other methods are too harsh for the substrate. | wikipedia.org |
| Oxalyl Chloride / Methanol | Room temperature for 1-4 hours | A mild method suitable for substrates with other acid-labile groups. | rsc.org |
| Montmorillonite K10 clay | In ClCH₂CH₂Cl | Selectively cleaves aromatic N-Boc groups. | jk-sci.com |
Orthogonality of Boc with Other Protecting Groups in Multi-Step Synthesis
Orthogonal protection is a strategy in chemical synthesis that employs multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. numberanalytics.comfiveable.me This concept is fundamental to the synthesis of complex molecules like peptides, where different functional groups must be selectively unmasked at various stages. researchgate.netfiveable.me
The Boc group is a key component of one of the major orthogonal strategies in peptide synthesis, often termed the "Boc/Bzl" strategy. researchgate.net In this approach, the temporary N-alpha-Boc group is removed by mild acid (e.g., TFA), while more permanent side-chain protecting groups, typically benzyl-based (Bzl) ethers, esters, and carbamates, are retained. rsc.orgresearchgate.net These permanent groups are only removed at the end of the synthesis using a much stronger acid, like HF. thieme-connect.de
The acid-labile nature of Boc makes it orthogonal to several other important classes of protecting groups:
Base-labile groups: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed by a base, such as piperidine (B6355638), under conditions where the Boc group is completely stable. total-synthesis.commasterorganicchemistry.com This Boc/Fmoc orthogonality is the foundation of an alternative major strategy in SPPS. numberanalytics.com
Groups removed by hydrogenolysis: The benzyloxycarbonyl (Cbz or Z) group is cleaved by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a process that does not affect the Boc group. total-synthesis.commasterorganicchemistry.com
Groups removed by transition metals: The allyloxycarbonyl (Alloc) group is removed using palladium catalysts, providing another layer of orthogonality. total-synthesis.comfiveable.me
For this compound, the N-alpha-Boc group and the S-DMB group form an integral part of a semi-orthogonal system within the broader Boc/Bzl strategy. The Boc group can be repeatedly removed with TFA during peptide chain elongation, while the DMB group remains securely attached to the cysteine side chain, preventing undesired side reactions like oxidation or disulfide bond formation. wiley-vch.dersc.org The DMB group is then cleaved along with other side-chain protecting groups in the final deprotection step. rsc.orgresearchgate.net
| Protecting Group | Typical Cleavage Condition | Orthogonal to Boc? | Reference |
|---|---|---|---|
| Boc (tert-Butyloxycarbonyl) | Acid (e.g., TFA) | - | masterorganicchemistry.comwikipedia.org |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Yes | total-synthesis.commasterorganicchemistry.com |
| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂/Pd) | Yes | total-synthesis.commasterorganicchemistry.com |
| Alloc (Allyloxycarbonyl) | Palladium (0) Catalysis | Yes | total-synthesis.comfiveable.me |
| Bzl (Benzyl) ethers/esters | Strong Acid (e.g., HF) / Hydrogenation | Semi-Orthogonal (Differential Lability) | rsc.orgresearchgate.net |
| DMB (3,4-Dimethylbenzyl) | Strong Acid (e.g., HF) | Semi-Orthogonal (Differential Lability) | rsc.orgresearchgate.net |
Integrated Protection Strategy: Boc Cys 3,4 Dimethylbenzyl Oh in Solid Phase Peptide Synthesis Spps
Implementation in Boc/Benzyl (B1604629) (Boc/Bn) Solid-Phase Peptide Synthesis Protocols
The Boc/Bn strategy for SPPS, a foundational method in peptide chemistry, relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and more acid-stable benzyl-type protecting groups for amino acid side chains. rsc.org Boc-cys(3,4-dimethylbenzyl)-OH integrates seamlessly into this methodology. The Nα-Boc group is selectively cleaved at each cycle of peptide elongation using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). rsc.orgresearchgate.net
Crucially, the S-3,4-dimethylbenzyl protecting group exhibits significant stability under these conditions. Research has shown that the DMB group is considerably more stable to TFA than other related benzyl-type protecting groups like p-methoxybenzyl (Mob). rsc.orgresearchgate.net Specifically, only 0.2% deprotection of the DMB group was observed after 23 hours in 50% TFA in DCM at 24°C. researchgate.net This high stability ensures the integrity of the cysteine side chain throughout the entire peptide assembly process, preventing premature deprotection and subsequent side reactions.
The final cleavage of the completed peptide from the solid support and the simultaneous removal of the DMB and other benzyl-based side-chain protecting groups are typically achieved using strong acids such as anhydrous hydrogen fluoride (B91410) (HF). rsc.orgresearchgate.net The DMB group is readily cleaved by HF in a short period, for instance, within 10 minutes at 0°C, to yield the desired peptide with a free thiol group. researchgate.net
Table 1: Stability of Cysteine Protecting Groups in Boc/Bn SPPS
| Protecting Group | Structure | Stability to 50% TFA in DCM (23h, 24°C) | Cleavage Reagent |
| 3,4-dimethylbenzyl (DMB) | ~99.8% | HF | |
| p-methoxybenzyl (Mob) | Less stable than DMB | HF, TFMSA | |
| Benzyl (Bzl) | High | HF, Na/NH₃ |
This table provides a comparative overview of the stability of common cysteine protecting groups used in Boc/Bn SPPS.
Role in the Synthesis of Disulfide-Containing Peptides
The synthesis of peptides with one or more disulfide bonds requires careful planning to ensure the correct pairing of cysteine residues. bachem.comrsc.org The use of this compound is central to strategies aimed at forming these crucial linkages. After the peptide has been assembled on the solid support and cleaved with HF, the resulting linear peptide contains free thiol groups at the former Cys(DMB) positions.
Subsequent oxidation of these thiol groups leads to the formation of the disulfide bridge. This oxidation can be achieved through various methods, including air oxidation or the use of specific reagents like potassium ferricyanide (B76249) or iodine. The choice of oxidation conditions depends on the specific peptide sequence and desired final structure.
The DMB group's stability during synthesis and its clean removal during the final cleavage step are paramount for the successful synthesis of disulfide-containing peptides. chemimpex.comchemimpex.com This ensures that the thiol groups are only exposed at the desired stage, allowing for controlled disulfide bond formation and minimizing the risk of scrambled or incorrect linkages. This approach is particularly valuable for producing biologically active peptides and proteins where the precise three-dimensional structure, stabilized by disulfide bonds, is essential for function. bachem.com
Strategic Considerations for Peptide Elongation and Minimization of Side Reactions
While this compound offers a robust protection strategy, several considerations during peptide elongation are necessary to minimize potential side reactions. The choice of coupling reagents is critical. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma, are commonly used. ub.edu For cysteine derivatives, it is particularly important to select coupling conditions that minimize the risk of racemization, a common side reaction for this amino acid. peptide.com
Another potential issue during SPPS is aggregation of the growing peptide chain on the resin, which can lead to incomplete reactions. peptide.com This is particularly relevant in the synthesis of longer peptides. Strategies to mitigate aggregation include the use of chaotropic salts, specialized solvents like N-methylpyrrolidone (NMP), or elevated coupling temperatures. peptide.com
The lipophilic nature of the 3,4-dimethylbenzyl group may influence the solubility and aggregation tendency of the protected peptide. chemimpex.com Therefore, careful monitoring of coupling efficiency at each step is advisable.
Finally, the final cleavage step with HF requires careful control and the use of scavengers, such as anisole (B1667542) or cresol (B1669610), to trap the reactive carbocations generated during the deprotection of the DMB and other benzyl-type groups. This prevents the re-alkylation of sensitive residues like tryptophan and methionine.
Table 2: Common Side Reactions and Mitigation Strategies in Boc SPPS
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity at the α-carbon, especially for cysteine and histidine. peptide.com | Use of reduced-racemization coupling protocols (e.g., DIC/Oxyma). ub.edu |
| Incomplete Coupling | Failure of the acylation reaction, often due to peptide aggregation. peptide.com | Use of chaotropic salts, sonication, or elevated temperatures. peptide.com |
| Side-chain Alkylation | Modification of sensitive residues by carbocations during final cleavage. | Addition of scavengers (e.g., anisole, cresol) to the cleavage cocktail. |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to cleavage from the resin. peptide.com | Use of in situ neutralization protocols. peptide.com |
This table outlines potential side reactions during Boc-based solid-phase peptide synthesis and strategies to minimize their occurrence.
Advanced Applications of Boc Cys 3,4 Dimethylbenzyl Oh in Peptide Architecture
Synthesis of Complex and Large Peptide Sequences
The synthesis of large peptides and small proteins by sequential amino acid addition presents significant challenges, including aggregation and the cumulative effects of repeated chemical treatments. The Boc/Bzl strategy for SPPS involves the repetitive use of a moderately strong acid, typically trifluoroacetic acid (TFA), to remove the temporary N-α-Boc group at each step of chain elongation. rsc.orgthieme-connect.de A critical requirement for the permanent side-chain protecting groups in this strategy is their stability to these repeated TFA treatments to prevent premature deprotection and subsequent side reactions.
Boc-cys(3,4-dimethylbenzyl)-OH is particularly well-suited for the synthesis of complex and large peptide sequences due to the high acid stability of the DMB group. rsc.orgthieme-connect.de Research has demonstrated that the DMB group is significantly more resistant to TFA than other commonly used S-benzyl-type protecting groups, such as the 4-methoxybenzyl (Mob) group. researchgate.net Specifically, quantitative studies have shown that only 0.2% of the DMB group is cleaved after 23 hours of treatment with 50% TFA in dichloromethane (B109758) (DCM) at room temperature. rsc.orgresearchgate.net This remarkable stability ensures the integrity of the cysteine thiol group throughout the lengthy, repetitive deprotection cycles required for assembling long peptide chains.
Despite its stability to TFA, the DMB group can be efficiently removed under strong acidic conditions, typically with hydrogen fluoride (B91410) (HF) at 0°C for as little as 10 minutes, which occurs during the final cleavage of the peptide from the resin support. rsc.orgresearchgate.netucl.ac.uk This combination of high stability during synthesis and facile removal at the final step makes this compound an optimal choice for Boc-SPPS of large peptides. Its efficacy has been showcased in the successful solid-phase synthesis of melanotropin analogues and derivatives of oxytocin. rsc.orgucl.ac.uk
| Protecting Group | Abbreviation | Deprotection Conditions | Stability to 50% TFA/DCM |
|---|---|---|---|
| 3,4-Dimethylbenzyl | DMB | HF, 0°C, 10 min | High (0.2% loss in 23h) |
| 4-Methoxybenzyl | Mob | HF, TfOH/TFA, Hg(II) | Low (Significantly less stable than DMB) |
| 4-Methylbenzyl | Meb | HF-anisole | Moderate (More stable than Mob, less than DMB) |
| Benzyl (B1604629) | Bzl | HF, Na/NH₃ | High (Stable to TFA) |
Methodologies for Cyclic Peptide Formation
Cyclic peptides often exhibit superior biological properties compared to their linear counterparts, including enhanced receptor binding affinity, selectivity, and proteolytic stability. iris-biotech.de A common and effective method for peptide cyclization is the formation of an intramolecular disulfide bridge between two cysteine residues. this compound is an excellent reagent for this purpose, facilitating the synthesis of linear precursors that can be efficiently cyclized via disulfide bond formation. chemimpex.com
The general methodology involves the synthesis of a linear peptide containing two Cys(DMB) residues using Boc-SPPS. Following the assembly of the full-length linear peptide, the DMB protecting groups are removed simultaneously with the cleavage of the peptide from the solid support using strong acid, typically HF. rsc.orgucl.ac.uk This yields the fully deprotected linear peptide with two free thiol groups. The subsequent step is the cyclization, which is achieved by oxidizing the thiol groups under dilute conditions to favor intramolecular over intermolecular disulfide bond formation. This is often accomplished by air oxidation or by using various oxidizing agents at a slightly basic pH (pH 8-9).
A key example demonstrating this application is the synthesis of the C-terminal cyclic dodecapeptide of human pituitary growth hormone, where the DMB protecting group was successfully employed. ucl.ac.uk Furthermore, the DMB group can be used within more complex orthogonal protection schemes for the regioselective formation of multiple disulfide bonds. rsc.orgiris-biotech.de For instance, a peptide could be synthesized with one Cys(DMB) residue and another cysteine protected with an orthogonal group like acetamidomethyl (Acm). The Acm group is stable to HF but can be selectively removed with iodine (I₂), which also catalyzes the disulfide formation. peptide.comnih.gov This allows for the controlled, sequential formation of different disulfide bridges within the same molecule, a crucial strategy for synthesizing complex, multi-loop cyclic peptides and proteins. iris-biotech.deub.edu
| Step | Procedure | Key Reagent(s) | Purpose |
|---|---|---|---|
| 1 | Solid-Phase Peptide Synthesis | This compound | Assemble linear peptide with two protected Cys residues. |
| 2 | Cleavage and Deprotection | Hydrogen Fluoride (HF) | Cleave peptide from resin and remove DMB and other side-chain protecting groups. |
| 3 | Purification | RP-HPLC | Isolate the linear, dithiol peptide precursor. |
| 4 | Oxidative Cyclization | Air, K₃[Fe(CN)₆], or DMSO | Promote intramolecular disulfide bond formation in dilute solution. |
| 5 | Final Purification | RP-HPLC | Isolate the final cyclic peptide. |
Integration into Protein Semisynthesis Methodologies
Protein semisynthesis, a powerful strategy that combines chemical peptide synthesis with recombinant protein expression, allows for the creation of large, site-specifically modified proteins that are inaccessible by either method alone. d-nb.infonih.gov Native Chemical Ligation (NCL) is the cornerstone of this field, enabling the chemoselective joining of two unprotected polypeptide fragments. researchgate.netnih.gov The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. rsc.orgmdpi.com
This compound plays an integral role in preparing the necessary N-terminal cysteine-containing peptide fragments for NCL-based semisynthesis. rsc.org Using Boc-SPPS, a peptide fragment of a desired sequence can be synthesized, incorporating this compound at the N-terminus (or at an internal position that will become the N-terminus after a preceding ligation). The high stability of the DMB group is again advantageous, protecting the cysteine thiol throughout the synthesis. researchgate.net
Upon completion of the peptide synthesis, the final HF cleavage step removes the Boc group from the N-terminus, the DMB group from the cysteine side chain, and all other acid-labile side-chain protecting groups, yielding the fully deprotected peptide fragment with the required N-terminal cysteine. nih.gov This synthetic peptide is then ready to be ligated to a recombinant protein fragment that has been engineered to possess a C-terminal thioester. The ligation reaction proceeds in aqueous solution at neutral pH, where the N-terminal cysteine of the synthetic fragment reacts with the C-terminal thioester of the recombinant fragment to form a native peptide bond at the ligation junction. nih.govmdpi.com This approach has been widely used to install post-translational modifications, fluorescent probes, or unnatural amino acids into large proteins. nih.govbiorxiv.org
Methodological Innovations and Process Optimization
Microwave-Enhanced Peptide Synthesis with Boc-cys(3,4-dimethylbenzyl)-OH
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide chain elongation and improve the quality of the final product. nih.govluxembourg-bio.com The application of microwave energy allows for rapid heating of the reaction mixture, leading to significantly reduced coupling and deprotection times compared to conventional room temperature methods. nih.govluxembourg-bio.com
While direct, detailed studies focusing exclusively on the microwave-assisted coupling of this compound are not extensively documented in publicly available literature, the principles of microwave-assisted Boc-SPPS can be applied. The stability of the DMB group to trifluoroacetic acid (TFA) used for Boc deprotection is a key advantage. researchgate.netrsc.orgucl.ac.uk Research has shown that the DMB group exhibits minimal cleavage (only 0.2% after 23 hours in 50% TFA/DCM), ensuring the integrity of the cysteine side chain throughout the synthesis. iris-biotech.deresearchgate.net
In a typical microwave-assisted Boc-SPPS cycle, the coupling step, where the activated Boc-amino acid is added to the growing peptide chain on the resin, is performed under microwave irradiation. This can dramatically shorten the reaction time from hours to minutes. For a cysteine residue like this compound, this rapid and efficient coupling is advantageous in minimizing potential side reactions.
A generalized protocol for microwave-assisted Boc-SPPS that could incorporate this compound would involve the following steps:
Resin Swelling: The solid support is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
Boc Deprotection: The N-terminal Boc group is removed by treatment with TFA. This step is typically performed at room temperature.
Washing: The resin is thoroughly washed to remove excess TFA and byproducts.
Coupling under Microwave: The incoming this compound is pre-activated with a coupling reagent (e.g., HBTU/DIEA) and coupled to the resin-bound peptide under microwave irradiation for a short period (e.g., 5-15 minutes) at a controlled temperature.
Washing: The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the sequence. The final cleavage of the peptide from the resin and the removal of the DMB protecting group would typically be achieved using a strong acid cocktail, such as hydrofluoric acid (HF). iris-biotech.deresearchgate.net
Automation and High-Efficiency Protocols in Boc-Chemistry SPPS
The repetitive nature of SPPS makes it highly amenable to automation. iris-biotech.debeilstein-journals.org Automated peptide synthesizers perform all the necessary steps of the synthesis cycle—deprotection, washing, coupling, and capping—in a programmable and unattended manner. This not only increases throughput but also enhances reproducibility.
High-efficiency protocols in automated Boc-chemistry SPPS often combine the benefits of automation with optimized reaction conditions, which can include elevated temperatures (achieved through conventional heating or microwave irradiation) and optimized reagent and solvent usage. The goal is to achieve faster synthesis times and higher purity crude products.
The incorporation of this compound into such automated, high-efficiency protocols is straightforward due to its compatibility with standard Boc-chemistry. The stability of the DMB group is a significant asset in automated systems where extended synthesis times for long peptides might be required.
A hypothetical high-efficiency automated Boc-SPPS protocol for a peptide containing Cys(3,4-dimethylbenzyl) might feature:
Rapid solvent and reagent delivery systems.
Precise temperature control, potentially including microwave heating for coupling steps.
Optimized washing steps to minimize solvent consumption.
Real-time monitoring of reaction completion (e.g., using UV-Vis spectroscopy to monitor Boc-deprotection).
The table below illustrates a comparative overview of conventional versus high-efficiency automated SPPS protocols.
| Parameter | Conventional Boc-SPPS (Manual) | High-Efficiency Automated Boc-SPPS (with Microwave) |
| Coupling Time | 1-2 hours per residue | 5-20 minutes per residue |
| Deprotection Time | 20-30 minutes per residue | 5-10 minutes per residue |
| Overall Cycle Time | 2-3 hours per residue | 30-60 minutes per residue |
| Solvent Consumption | High | Reduced |
| Throughput | Low | High |
| Reproducibility | Operator-dependent | High |
The use of this compound within these advanced synthesis platforms allows for the efficient and reliable production of cysteine-containing peptides, which are crucial for the synthesis of various therapeutic and research peptides, including those with multiple disulfide bonds.
Broader Academic and Chemical Biology Research Directions
Utilization in the Design and Synthesis of Biologically Active Compounds
Boc-cys(3,4-dimethylbenzyl)-OH is a cornerstone in the field of peptide synthesis, particularly for the creation of biologically active peptides and therapeutics. chemimpex.comchemimpex.com Its utility is primarily demonstrated within the framework of Boc-based solid-phase peptide synthesis (SPPS), a strategy that builds peptide chains step-by-step on a solid resin support. ucl.ac.uk
The 3,4-dimethylbenzyl (DMB) group was specifically developed in 1973 as a robust protecting group for the thiol side chain of cysteine, intended as a superior alternative to the more common 4-methoxybenzyl (Mob) group for synthesizing large peptides. ucl.ac.ukrsc.orgresearchgate.net The key advantage of the DMB group is its enhanced stability towards trifluoroacetic acid (TFA), the reagent used for the repetitive removal of the N-terminal Boc group during SPPS. bachem.com Research has shown that the DMB group exhibits remarkable stability, with only 0.2% deprotection observed after 23 hours in a 50% TFA solution in dichloromethane (B109758) at 24°C. ucl.ac.ukrsc.orgresearchgate.net This high stability is critical as it prevents premature deprotection of the cysteine thiol, which could otherwise lead to undesirable side reactions and impurities during the synthesis of complex peptides. ucl.ac.uk
Despite its stability to acid, the DMB group can be efficiently removed under specific, strong acid conditions, typically using hydrogen fluoride (B91410) (HF) for 10 minutes at 0°C, which allows for the final deprotection of the synthesized peptide. ucl.ac.ukrsc.org This strategic balance of stability and cleavability has enabled the successful solid-phase synthesis of several important biologically active peptides, including:
Oxytocin derivatives ucl.ac.uk
Melanotropin analogues ucl.ac.uk
The C-terminal cyclic dodecapeptide of human pituitary growth hormone ucl.ac.uk
Furthermore, the use of this compound is particularly advantageous in the design of cyclic peptides. chemimpex.comchemimpex.com The controlled deprotection of the DMB group allows for specific disulfide bond formation, a cyclization strategy that often enhances the conformational stability and biological activity of peptides. chemimpex.comchemimpex.com The presence of the 3,4-dimethylbenzyl moiety also increases the lipophilicity of the building block, a property that can be leveraged to potentially improve the bioavailability of the final peptide-based drug. chemimpex.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Synonym | Boc-L-Cys(3,4-dimethylBzl)-OH chemimpex.com |
| Molecular Formula | C17H25NO4S chemspider.com |
| Molecular Weight | 339.45 g/mol chemspider.com |
| CAS Number | 41117-66-2 chemimpex.com |
| Appearance | Powder sigmaaldrich.com |
Applications in Bioconjugation Chemistry as a Synthetic Building Block
In the expanding field of chemical biology, this compound serves as a fundamental synthetic building block for creating peptides and proteins destined for bioconjugation. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable hybrid. The cysteine residue, with its unique thiol side chain, is a preferred site for such modifications due to its relatively low natural abundance and high nucleophilicity at neutral pH. researchgate.net This has made it central to the development of advanced therapeutics like antibody-drug conjugates (ADCs). researchgate.net
The primary role of this compound is to facilitate the precise incorporation of a protected cysteine residue at a specific position within a peptide sequence during SPPS. The DMB group ensures the thiol remains unreactive throughout the chain assembly, preventing unintended reactions. This aligns with the concept of "orthogonal protection," where different protecting groups on the amino acid can be removed under distinct conditions without affecting each other. ucl.ac.ukrsc.org This strategy is paramount for the controlled, regioselective formation of disulfide bonds or for the site-specific attachment of other molecules. ucl.ac.ukrsc.org
Once the desired peptide has been fully synthesized and purified, the DMB group is cleaved to expose the free thiol. This thiol then acts as a chemical "handle" for conjugation to a variety of moieties, including:
Therapeutic drug payloads
Fluorescent labels or probes
Polyethylene glycol (PEG) chains to improve solubility and circulation time
Other biomolecules to create complex assemblies
Therefore, while this compound is not directly used in the final conjugation reaction, it is an essential precursor that enables the strategic placement of the reactive cysteine needed for these advanced applications.
Exploration in Advanced Therapeutic Agent Delivery Systems (Synthetic Aspects)
The synthesis of sophisticated drug delivery systems often relies on peptide components for targeting, stability, or controlled release. This compound is explored in this context for its role in the synthetic construction of these peptide-based systems. chemimpex.com Its application is foundational, enabling the creation of peptide backbones that are later integrated into larger therapeutic constructs.
The synthetic utility of this compound contributes to delivery systems in several ways. First, as mentioned, it facilitates the synthesis of cyclic peptides through controlled disulfide bridging. chemimpex.comchemimpex.com Cyclic structures are often more resistant to enzymatic degradation in the body compared to their linear counterparts, a crucial feature for any therapeutic agent that needs to circulate to reach its target. chemimpex.com
Second, the physicochemical properties imparted by the building block are relevant. The increased lipophilicity conferred by the DMB group during synthesis can be a design element, influencing the properties of the final peptide and potentially enhancing its ability to cross cellular membranes—a key challenge in drug delivery. chemimpex.com
The stability of the DMB protecting group under standard Boc-SPPS conditions ensures a high fidelity synthesis of the target peptide. ucl.ac.ukrsc.org This is critical because the efficacy of a peptide-based delivery system is highly dependent on its precise sequence and structure. By providing a reliable method for incorporating cysteine, this compound allows researchers to build the peptide components of drug delivery systems with high purity and yield, paving the way for innovative solutions in targeted therapy. chemimpex.com
Table 2: Comparison of Thiol Protecting Groups Used in Boc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
|---|---|---|---|
| 3,4-Dimethylbenzyl | DMB | Strong acid (e.g., HF) ucl.ac.ukrsc.org | High stability to TFA; developed for synthesis of large peptides. ucl.ac.ukrsc.orgresearchgate.net |
| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF), but less stable to TFA than DMB. bachem.com | Common alternative to DMB, but more acid-labile. ucl.ac.uk |
| Benzyl (B1604629) | Bzl | Strong acid (e.g., HF), Na/NH3 google.com | A standard, robust protecting group. |
| Acetamidomethyl | Acm | Iodine (I2), silver salts (Ag+), mercury salts (Hg2+) bachem.comsigmaaldrich.com | Stable to strong acids like HF and TFA, allowing for orthogonal deprotection after peptide cleavage. bachem.com |
| Trityl | Trt | Mild acid, iodine (I2), thiols bachem.com | Very acid-labile; more commonly used in Fmoc-SPPS but can be used in Boc-SPPS for specific strategies. bachem.com |
Future Research Trajectories and Challenges
Development of Novel Orthogonal Cysteine Protecting Groups
The synthesis of complex peptides, particularly those containing multiple disulfide bridges like conotoxins, relies heavily on the concept of "orthogonality". rsc.orgnih.gov An orthogonal set of protecting groups allows for the selective deprotection of specific cysteine residues without affecting others, thereby enabling controlled, regioselective disulfide bond formation. rsc.orgucl.ac.uk The 3,4-dimethylbenzyl (DMB) group, employed in Boc-Cys(3,4-dimethylbenzyl)-OH, was developed in 1973 as an alternative to the 4-methoxybenzyl (Mob) group for use in Boc-SPPS. researchgate.net A significant advantage of the DMB group is its enhanced stability towards trifluoroacetic acid (TFA), the reagent used for the repetitive cleavage of the N-terminal Boc group. researchgate.netbeilstein-journals.org While the Mob group can be partially cleaved during these steps, the DMB group is substantially more resilient, with only minimal cleavage observed even after prolonged exposure. researchgate.net
Future research is focused on expanding the toolbox of cysteine protecting groups with unique cleavage mechanisms. The challenge lies in identifying groups that are not only stable to the conditions of both Boc- and Fmoc-SPPS but can also be removed under highly specific and mild conditions, such as by enzymatic cleavage, photolysis, or specific metal-catalyzed reactions. rsc.orgucl.ac.uk This would allow for the synthesis of peptides with even greater complexity, containing five or more disulfide bonds, a feat that remains a significant challenge. ucl.ac.uk The development of such novel groups often involves revisiting established protecting groups and discovering new, milder deprotection protocols. ucl.ac.uk The DMB group serves as an important benchmark in this field, representing a class of acid-labile groups whose stability can be fine-tuned by altering the substitution pattern on the benzyl (B1604629) ring.
Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Boc-SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristics |
|---|---|---|---|
| 4-Methylbenzyl | Mbzl | Strong acid (e.g., HF) | More stable to repetitive TFA treatment than Mob; suitable for synthesizing long peptides. bachem.com |
| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF), or milder TFA cocktails | Prone to partial cleavage during repetitive Boc deprotection; less suitable for very long peptides. researchgate.netnih.gov |
| 3,4-Dimethylbenzyl | DMB | Strong acid (e.g., HF) | Noticeably more stable to TFA than Mob, making it a good alternative for the synthesis of large peptides. researchgate.net |
| Trityl | Trt | Mild acid | Acid-labile, often used in orthogonal schemes with more acid-stable groups. nih.gov |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate, silver salts | Stable to HF; used in orthogonal strategies for multiple disulfide bond formation. nih.gov |
Overcoming Synthetic Hurdles in Complex Peptide Assembly
The chemical synthesis of long peptides (>50 amino acids) and those with "difficult sequences," such as hydrophobic or aggregation-prone peptides, presents significant challenges. biosynth.com During SPPS, growing peptide chains can form stable secondary structures that lead to poor solvation, hindering coupling and deprotection reactions and resulting in low yields and impurities. biosynth.com The Boc/benzyl protection strategy is often considered more suitable than the Fmoc/tBu strategy for synthesizing such difficult sequences because the repeated TFA treatments can help disrupt peptide aggregation. beilstein-journals.org
The stability of the S-(3,4-dimethylbenzyl) group is a critical asset in this context. Its resistance to premature cleavage during the synthesis of long peptides ensures the integrity of the cysteine side chain throughout the lengthy assembly process. researchgate.net The choice of protecting group is crucial when synthesizing disulfide-rich peptides, where precise control over disulfide connectivity is paramount. biosynth.com The DMB group's orthogonality with other common cysteine protecting groups, such as Acm, allows for its use in complex, multi-disulfide bridging strategies. rsc.org For example, a peptide could be synthesized with some cysteines protected by DMB and others by Acm. The DMB groups would remain during the entire synthesis and final HF cleavage, while the Acm groups could be selectively removed on-resin or post-cleavage to form the first set of disulfide bonds.
Future research aims to develop more efficient methods to mitigate aggregation and improve yields in complex syntheses. This includes the development of improved resins, specialized building blocks like pseudoprolines, and fragment condensation techniques such as native chemical ligation (NCL). biosynth.com Boc-SPPS is a key method for preparing the necessary peptide thioester fragments for NCL, and the robustness of protecting groups like DMB is essential for the successful synthesis of these critical intermediates. nih.gov
Expanding the Scope of Boc-Chemistry for Peptidomimetics and Conjugates
Peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved properties like stability and bioavailability—are a major focus of modern drug discovery. nih.gov Boc-chemistry provides a versatile platform for synthesizing these modified structures, which can include non-natural amino acids, altered backbones, or cyclic constraints. nih.govbioduro.com Boc-protected amino acids, including derivatives like this compound, serve as crucial building blocks in the assembly of these complex molecules. nih.gov The ability to incorporate constrained amino acids can rigidify the peptide backbone, leading to more defined secondary structures. nih.gov
Furthermore, peptide-drug conjugates (PDCs) are an emerging class of therapeutics that link a peptide's targeting ability with a cytotoxic drug's potency. bioduro.comdrivehq.com The synthesis of PDCs requires careful chemical strategies to conjugate the drug to the peptide, often through a specific linker. bioduro.com The thiol group of cysteine is a common site for such conjugation. An orthogonal protecting group strategy is essential here. A group like DMB can protect the cysteine thiol during peptide assembly, which is then deprotected at the final stage to allow for chemoselective ligation of the drug or linker. The stability of the Boc/benzyl strategy can be advantageous, especially when the conjugated small molecule is sensitive to the basic conditions used in Fmoc chemistry. drivehq.com
Future directions will involve creating more sophisticated peptidomimetics and conjugates. This requires the development of new synthetic methodologies and a broader range of protected building blocks. nih.govbioduro.com The reliability and specific chemical properties of compounds like this compound will continue to be leveraged to create novel therapeutic agents with enhanced efficacy and drug-like properties.
Q & A
Basic Questions
Q. What are the key considerations for synthesizing Boc-Cys(3,4-dimethylbenzyl)-OH in peptide chemistry?
- Methodological Answer : The synthesis involves introducing the 3,4-dimethylbenzyl group to protect the cysteine thiol during Boc-based solid-phase peptide synthesis (SPPS). Critical steps include:
- Protection : Use of tert-butoxycarbonyl (Boc) for the amino group and 3,4-dimethylbenzyl for the thiol to prevent premature oxidation .
- Deprotection : The 3,4-dimethylbenzyl group is typically removed using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) under controlled conditions to avoid side reactions .
- Purification : Post-synthesis, reverse-phase HPLC or column chromatography is recommended to isolate the compound with >95% purity, as indicated by analytical standards .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the presence of the Boc group (characteristic tert-butyl signals at ~1.4 ppm) and the aromatic protons of the 3,4-dimethylbenzyl moiety (6.5–7.2 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular formula (CHNOS, MW 339.45) .
- Melting Point : Compare observed values (e.g., 62–65°C for related benzyl alcohols) with literature data to assess purity .
Advanced Research Questions
Q. How does the 3,4-dimethylbenzyl group influence disulfide bond formation compared to other thiol-protecting groups?
- Methodological Answer :
- Stability : The 3,4-dimethylbenzyl group provides steric hindrance, reducing unintended thiol-disulfide exchange during peptide elongation. This is critical for peptides requiring site-specific disulfide bridges .
- Deprotection Efficiency : Compared to Acm (acetamidomethyl) or Trt (trityl) groups, the 3,4-dimethylbenzyl group requires harsher acidic conditions (e.g., HF at 0°C for 1 hour), which may impact acid-sensitive residues. Optimization via temperature gradients (e.g., –10°C to 4°C) is advised .
- Data Comparison : Contrast reaction yields and purity metrics (HPLC) when using alternative protecting groups to identify trade-offs between stability and deprotection efficiency .
Q. What strategies mitigate side reactions during this compound deprotection?
- Methodological Answer :
- Condition Optimization : Use scavengers (e.g., anisole or cresol) in HF or TFMSA to trap reactive intermediates and prevent alkylation side products .
- Kinetic Monitoring : Employ real-time UV spectroscopy (260–280 nm) to track deprotection progress and terminate reactions before over-acidification occurs.
- Post-Deprotection Quenching : Neutralize acidic residues with cold ether or bicarbonate washes to stabilize free thiols for subsequent oxidation .
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate protocols from independent sources (e.g., vs. 14) while controlling variables like solvent purity (DCM vs. DMF) and anhydrous conditions.
- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., incomplete deprotection or dimethylbenzyl adducts) and adjust stoichiometry or reaction times accordingly.
- Data Harmonization : Cross-reference melting points, NMR shifts, and MS data with peer-reviewed studies to validate synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
